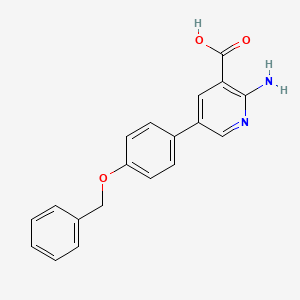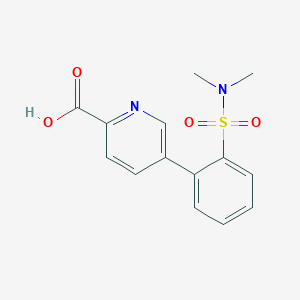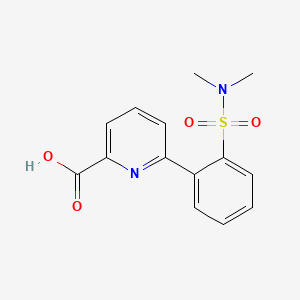
5-(2-N,N-Dimethylsulfamoylphenyl)nicotinic acid, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(2-N,N-Dimethylsulfamoylphenyl)nicotinic acid, commonly referred to as DMSNP, is a synthetic compound that has been widely used in scientific research for its unique properties. DMSNP is a derivative of nicotinic acid, an essential vitamin that is involved in the metabolism of carbohydrates, proteins, and fats. DMSNP has been used in a variety of scientific research applications, including biochemical and physiological studies.
Applications De Recherche Scientifique
DMSNP has been used in a variety of scientific research applications. It has been used as a tool to study the effects of nicotinic acid on the metabolism of carbohydrates, proteins, and fats. It has also been used to study the effects of nicotinic acid on cell signaling pathways, as well as its effects on enzyme activity. Additionally, DMSNP has been used to study the effects of nicotinic acid on the immune system, as well as its potential use as an anti-inflammatory agent.
Mécanisme D'action
The exact mechanism of action of DMSNP is not yet fully understood. However, it is believed that DMSNP binds to nicotinic acid receptors on the cell surface and modulates the activity of these receptors. This modulation of nicotinic acid receptors is thought to be responsible for the metabolic, cell signaling, and immune system effects of DMSNP.
Biochemical and Physiological Effects
DMSNP has been found to have a variety of biochemical and physiological effects. It has been shown to have an effect on the metabolism of carbohydrates, proteins, and fats. It has also been shown to have an effect on cell signaling pathways, as well as its effects on enzyme activity. Additionally, DMSNP has been found to have an effect on the immune system, as well as its potential use as an anti-inflammatory agent.
Avantages Et Limitations Des Expériences En Laboratoire
DMSNP has a number of advantages and limitations for lab experiments. One advantage is that it is relatively inexpensive and easy to synthesize. Additionally, it is not toxic, making it safe to use in experiments. However, DMSNP is not very soluble in water, making it difficult to use in some experiments. Additionally, DMSNP has a relatively short half-life, making it difficult to use in long-term experiments.
Orientations Futures
There are a number of potential future directions for the use of DMSNP in scientific research. One potential direction is the use of DMSNP as an anti-inflammatory agent. Additionally, DMSNP could be used to study the effects of nicotinic acid on cell signaling pathways and its effects on enzyme activity. Additionally, DMSNP could be used to study the effects of nicotinic acid on the immune system. Finally, DMSNP could be used to study the effects of nicotinic acid on the metabolism of carbohydrates, proteins, and fats.
Méthodes De Synthèse
DMSNP can be synthesized using a variety of methods, depending on the desired end product. The most common method is the reaction of nicotinic acid with dimethyl sulfamoyl chloride in an aqueous solution. This reaction results in the formation of a dimethyl sulfamoyl ester, which is then reacted with a base, such as sodium hydroxide, to form DMSNP. Other methods for synthesizing DMSNP include the reaction of nicotinic acid with dimethyl sulfate, the reaction of nicotinic acid with dimethyl sulfoxide, and the reaction of nicotinic acid with dimethyl sulfone.
Propriétés
IUPAC Name |
5-[2-(dimethylsulfamoyl)phenyl]pyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O4S/c1-16(2)21(19,20)13-6-4-3-5-12(13)10-7-11(14(17)18)9-15-8-10/h3-9H,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDWBSLSZDQZRAN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=CC=C1C2=CC(=CN=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














